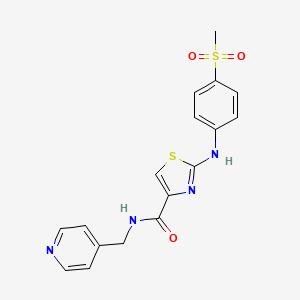

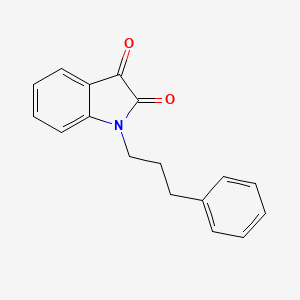

1-(3-phenylpropyl)-1H-indole-2,3-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-(3-phenylpropyl)-1H-indole-2,3-dione” is a complex organic compound. The “1H-indole-2,3-dione” part suggests it contains an indole group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The “1-(3-phenylpropyl)” part indicates a three-carbon propyl chain attached to a phenyl group (a benzene ring), which is attached to the first position of the indole group .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(3-phenylpropyl)-1H-indole-2,3-dione” would depend on its specific structure. For example, 3-phenylpropanol, a related compound, is a colorless viscous liquid with a sweet scent of flowers and sweetmeat .

Aplicaciones Científicas De Investigación

Versatility in Organic Synthesis

- Isatins, including 1H-indole-2,3-dione, are used for synthesizing a variety of heterocyclic compounds like indoles and quinolines. They serve as raw materials for drug synthesis and are found in mammalian tissue, modulating biochemical processes (Garden & Pinto, 2001).

Chemosensor for Metal Ions

- 1H-indole-2,3-dione exhibits potential as a chemosensor, particularly for Fe3+ ions. Its amide and carbonyl functional groups allow for the binding and chelation of metal ions, indicating its use in detecting Fe3+ through absorption peak enhancements in the ultraviolet region (Fahmi et al., 2019).

Antimicrobial and Antioxidant Activities

- N-phenylpropyl–5-substituted indole-2,3-diones have been synthesized and evaluated for their antimicrobial and antioxidant activities. Some synthesized compounds showed promising results, highlighting their potential in related pharmaceutical applications (Pushpa, Naraboli, & Biradar, 2017).

Applications in Cycloaddition Reactions

- Indolic nitrones, including derivatives of indole-2,3-dione, have been used in diastereoselective 1,3-dipolar cycloaddition reactions with electron-deficient alkenes. These reactions produce compounds that could have applications in various synthetic pathways (Greci et al., 2001).

Anticorrosive and Antibacterial Properties

- Indole-2,3-dione derivatives, including 1-(morpholinomethyl)indoline-2,3-dione, show potential as anticorrosive and antibacterial agents. Their functional groups and aromatic rings play a role in inhibiting metal corrosion and have antibacterial activities (Miao, 2014).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-(3-phenylpropyl)indole-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2/c19-16-14-10-4-5-11-15(14)18(17(16)20)12-6-9-13-7-2-1-3-8-13/h1-5,7-8,10-11H,6,9,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDZPVQACTLRICO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCN2C3=CC=CC=C3C(=O)C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

32.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47200726 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3a,6,6-trimethyl-3a,6,7,8a-tetrahydrofuro[2,3-b][1]benzofuran-2,4(3H,5H)-dione](/img/structure/B2890783.png)

![1-[[4-(Furan-2-carbonyl)piperazin-1-yl]methyl]indole-2,3-dione](/img/structure/B2890784.png)

![1-(Adamantan-1-yl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea](/img/structure/B2890786.png)

![{[2-(3,4-Diethoxyphenyl)ethyl]carbamoyl}methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2890787.png)

![N-(3-Methylphenyl)-4-[(3-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2890795.png)

![4-[(4-Benzylpiperidin-1-yl)carbonyl]-5-chloro-2-(methylthio)pyrimidine](/img/structure/B2890798.png)

![N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}-4-methoxybenzamide](/img/structure/B2890799.png)